Hypromellose

Catalog No.
S1799909
CAS No.
9004-65-3
M.F
No Data Available
M. Wt
86000
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypromellose

CAS Number

9004-65-3

Product Name

Hypromellose

IUPAC Name

azane;(2S,3R,5S,6R)-2-[(2R,3S,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol;methanol;propane-1,2-diol

Molecular Formula

No Data Available

Molecular Weight

86000

InChI

InChI=1S/C14H26O11.C3H8O2.CH4O.H3N/c1-21-11-5(3-15)24-14(10(20)7(11)17)25-12-6(4-16)23-13(22-2)9(19)8(12)18;1-3(5)2-4;1-2;/h5-20H,3-4H2,1-2H3;3-5H,2H2,1H3;2H,1H3;1H3/t5-,6-,7?,8?,9-,10-,11-,12-,13-,14+;;;/m1.../s1

SMILES

CC(CO)O.CO.COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO.N

Synonyms

2-Hydroxypropyl Methyl Cellulose; 2-Hydroxypropyl Methyl Cellulose Ether; 40US; 60HD20000; 60MP4000; 60RT50; 60SH06; 60SH100; 60SH4000; 60SH4000F; 60SH5; 65SH-4000; 65SH5; 90SH100; 90SH100000; 90SH15000S; 90SH400; Accel R 100; BN 4; Benecel 324; Bene

Drug Delivery Systems

  • Controlled Release: One of the most widely studied applications of HPMC is in controlled-release drug delivery systems []. Its gelling properties allow for the sustained release of medication over time, improving treatment efficacy and reducing dosing frequency.
  • Mucoadhesion: HPMC's ability to adhere to mucous membranes makes it valuable in developing mucoadhesive drug delivery systems []. These systems can be designed to target specific areas of the body, such as the oral cavity or the eye, for enhanced localized drug delivery.
  • Nanoparticle-based formulations: Hypromellose is being explored for its potential in creating nanoparticle-based drug carriers []. These nanoparticles can improve the bioavailability of poorly soluble drugs and enable targeted drug delivery.

Excipient Functionality

Beyond its role in drug delivery systems, HPMC serves as a crucial excipient in various pharmaceutical research applications:

  • Tablet Binder: HPMC acts as a binding agent in tablet formulations, ensuring the cohesion of drug particles and other ingredients [].
  • Film Coating: Hypromellose is used to coat tablets, protecting them from moisture, light, and tampering, while also potentially masking unpleasant tastes [].
  • Thickening Agent: In liquid medication formulations, HPMC functions as a thickening agent, improving consistency and stability [].

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Cellulose, 2-hydroxypropyl methyl ether: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

de Silva DJ, Olver JM (July 2005). "Hydroxypropyl methylcellulose (HPMC) lubricant facilitates insertion of porous spherical orbital implants". Ophthal Plast Reconstr Surg. 21 (4): 301–2. doi:10.1097/01.iop.0000170417.19223.6c. PMID 16052145.

Williams RO, Sykora MA, Mahaguna V (2001). "Method to recover a lipophilic drug from hydroxypropyl methylcellulose matrix tablets". AAPS PharmSciTech. 2 (2): 29–37. doi:10.1208/pt020208. PMC 2750474. PMID 14727883.

NOSB TAP Review Compiled by OMRI: Hydroxypropyl Methylcellulose

Safety data for hydroxypropyl methyl cellulose[permanent dead link]

Example properties and applications of hydroxypropyl methyl cellulose

[1] Archived December 31, 2008, at the Wayback Machine

"About Us". Dow.com. Archived from the original on 2013-01-04. Retrieved 2013-01-01.

US Pat. No. 5,679,713

Koroloff N, Boots R, Lipman J, Thomas P, Rickard C, Coyer F (June 2004). "A randomised controlled study of the efficacy of hypromellose and Lacri-Lube combination versus polyethylene/Cling wrap to prevent corneal epithelial breakdown in the semiconscious intensive care patient" (PDF). Intensive Care Med. 30 (6): 1122–6. doi:10.1007/s00134-004-2203-y. PMID 15014864. S2CID 28523038.

Ali Nokhodchi; Shaista Raja; Pryia Patel; Kofi Asare-Addo (Nov 2012). "The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems". Bioimpact. 2 (4): 175–87. doi:10.5681/bi.2012.027. PMC 3648939. PMID 23678458.

Weiner, Myra L.; Lois A. Kotkoskie (1999). Excipient Toxicity and Safety. p. 8. ISBN 9780824782108.

Reddy, Indra K.; Riz̤ā Miḥvar (2004). Chirality in Drug Design and Development. p. 21. ISBN 9780824750626.

Niazi, Sarfaraz (2004). Handbook of Pharmaceutical Manufacturing Formulations. pp. 275–276. ISBN 9780849317460.

Explore Compound Types